molecular formula C28H25N3O4S B2519561 N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866340-81-0

N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No. B2519561
CAS RN: 866340-81-0
M. Wt: 499.59
InChI Key: FBRVHRGMYSDGQM-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule featuring a pyrimidine core, which is a common structure in pharmaceutical chemistry due to its presence in many biologically active compounds. The molecule also contains methoxyphenyl groups, which suggests potential interactions with biological systems, possibly influencing its solubility and reactivity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various routes. One such method is the condensation of amino-pyrimidine with different sulfonyl chlorides, as demonstrated in the preparation of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be employed, involving the condensation of a suitable amino-pyrimidine with a methoxyphenyl-containing sulfonyl chloride, followed by further functionalization to introduce the acetamide moiety.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly, influencing their biological activity. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups . These structural details are crucial as they can affect the compound's ability to interact with biological targets. The angles between planes and the overall three-dimensional conformation of the molecule would need to be determined to understand its potential interactions fully.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the core structure. The presence of methoxy groups and an acetamide moiety suggests that the compound may undergo reactions typical for these functional groups, such as nucleophilic substitution or addition reactions. The sulfanyl group could also participate in reactions, potentially acting as a leaving group or in cross-coupling reactions to form new bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors, as indicated by the amide groups in related structures , suggests that the compound may have significant solubility in polar solvents and could form hydrogen bonds with biological molecules. The methoxy groups could contribute to the lipophilicity of the compound, affecting its ability to cross cell membranes. The exact properties such as melting point, boiling point, solubility, and stability would need to be empirically determined.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. This synthesis includes the creation of chromene derivatives, which are relevant to the structure of the specified compound (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Antimicrobial Evaluation : Studies have synthesized and evaluated the antimicrobial activities of novel compounds, including derivatives with structures similar to the specified compound. These compounds have shown promising results in their in vitro antibacterial and antifungal activities (Darwish et al., 2014).

  • Antitumor Activity : The compound's structure is related to that of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Structural Analysis : Studies have focused on the crystal structures of related compounds, which contribute to understanding the molecular conformation and intramolecular interactions of similar molecules (Subasri et al., 2016).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-7-12-24-19(13-17)14-23-27(35-24)30-26(18-8-10-21(33-2)11-9-18)31-28(23)36-16-25(32)29-20-5-4-6-22(15-20)34-3/h4-13,15H,14,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRVHRGMYSDGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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